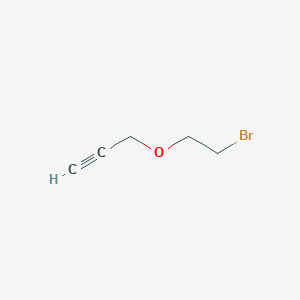

1-丙炔,3-(2-溴乙氧基)-

描述

1-Propyne, 3-(2-bromoethoxy)- is a compound that can be synthesized and utilized in various chemical reactions. The papers provided discuss different aspects of compounds related to 1-Propyne, 3-(2-bromoethoxy)-, including their synthesis, molecular structure, and reactivity towards different electrophiles and catalytic systems.

Synthesis Analysis

The synthesis of related bromoalkynes is described in several studies. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates is reported, which is highly diastereoselective and involves a 1,2-acyloxy migration . Another study describes the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles, leading to functionalized vinylsilanes and further to 2-substituted-4-trimethylsilylfurans . Additionally, the synthesis and characterization of propane 3-bromo-1-(triphenyl phosphonium) compounds are detailed, with one of the compounds acting as a new brominating agent .

Molecular Structure Analysis

The molecular structure and conformational composition of a related compound, 2-bromo-3-chloro-1-propene, have been determined by gas-phase electron diffraction, revealing a mixture of two conformers with halogen atoms in anti or gauche positions . This study provides insights into the geometric parameters that could be relevant for understanding the structure of 1-Propyne, 3-(2-bromoethoxy)-.

Chemical Reactions Analysis

Several papers discuss the chemical reactivity of bromoalkynes. A one-pot reaction for the synthesis of 1-substituted-3-methylene-5-yn-1-ol compounds from In-mediated propargylation of aldehydes with 3-bromo-1-propyne is reported, which shows regiospecific Markovnikov addition . Another study describes a copper-catalyzed [2 + 2 + 3] annulation of 1,6-enynes with α-bromo-1,3-dicarbonyl compounds, leading to the formation of dihydrooxepines . These reactions demonstrate the versatility of bromoalkynes in organic synthesis.

Physical and Chemical Properties Analysis

The interaction between poly[1-(trimethylsilyl)-1-propyne] and bromine has been studied, showing that polymers containing up to 26 wt % bromine can be formed, with the bromination process depending on the microstructure of the polymer . This study provides information on the physical properties, such as solubility and gas permeability, of bromine-containing polymers, which could be extrapolated to understand the properties of 1-Propyne, 3-(2-bromoethoxy)-.

科学研究应用

合成和化学反应

“1-丙炔,3-(2-溴乙氧基)-”的一项重要应用是在复杂有机化合物的合成中。Wang 等人(2009 年)通过丙炔溴硼化,然后进行钯催化的交叉偶联过程,证明了 (Z)-三取代烯烃的高区域和立体选择性合成。这种方法为创建具有高立体控制的不同有机分子提供了一条新途径,这有利于进一步的化学合成和材料科学应用 Wang, Tobrman, Xu, & Negishi, 2009。

环境科学和土壤处理

在环境科学中,与“1-丙炔,3-(2-溴乙氧基)-”相关的化合物炔丙基溴化物已被探索作为甲基溴的潜在土壤熏蒸剂替代品。Allaire 等人(2004 年)的研究调查了炔丙基溴化物在土壤中的挥发和移动,发现灌溉和土壤水分含量对其行为有显着影响。这项研究对于开发更安全、更有效的农业实践至关重要 Allaire, Yates, & Ernst, 2004。

材料科学和聚合物化学

在材料科学中,对聚[1-(三甲基甲硅烷基)-1-丙炔]进行溴化以引入溴丁基侧链,从而产生具有独特性能的聚合物。此类改性对于开发具有定制热、机械和化学性能的新材料具有重要意义。Ruud、Jia 和 Baker(2000 年)讨论了这种方法,突出了创新材料设计的潜力 Ruud, Jia, & Baker, 2000。

高级催化和化学转化

Abraham 和 Suffert(2002 年)探索了一种 1-丙炔的原位生成方法,促进了其通过 Sonogashira 反应引入不饱和卤代化合物。这种方法为传统方法提供了一种高效且更安全的替代方案,增强了有机化学中的合成能力 Abraham & Suffert, 2002。

未来方向

While specific future directions for “1-Propyne, 3-(2-bromoethoxy)-” are not mentioned in the search results, it’s worth noting that alkynes are an area of ongoing research due to their unique chemical properties. They have potential applications in material science and organic synthesis, which could lead to new pharmaceuticals and agrochemicals .

属性

IUPAC Name |

3-(2-bromoethoxy)prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c1-2-4-7-5-3-6/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPKZCYUYUEPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302038 | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyne, 3-(2-bromoethoxy)- | |

CAS RN |

18668-74-1 | |

| Record name | 3-(2-Bromoethoxy)-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18668-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018668741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyne, 3-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoethoxy)prop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)